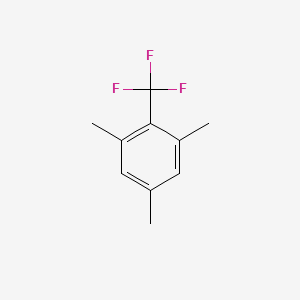

2,4,6-Trimethylbenzotrifluoride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,3,5-trimethyl-2-(trifluoromethyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F3/c1-6-4-7(2)9(8(3)5-6)10(11,12)13/h4-5H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDEYYSZYUVCKJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)C(F)(F)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11F3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Evolution of Organofluorine Chemistry and Its Significance

The field of organofluorine chemistry, which encompasses the study of compounds containing a carbon-fluorine bond, has a rich history dating back to the 19th century, even preceding the isolation of elemental fluorine itself. jst.go.jp The journey began with early explorations into the synthesis of the first organofluorine compounds, a process fraught with challenges due to the high reactivity and hazardous nature of fluorine. numberanalytics.com A significant milestone was the synthesis of an organofluorine compound via halogen exchange, a method now widely employed in the fluorochemical industry. nih.gov

Over the past eight decades, particularly with transformative developments during World War II, industrial organofluorine chemistry has flourished, providing a diverse array of essential materials for society. jst.go.jpnih.gov The carbon-fluorine bond is the strongest single bond in organic chemistry, lending exceptional thermal and chemical stability to organofluorine compounds. nih.govwikipedia.org This inherent stability, coupled with the unique electronic properties conferred by the highly electronegative fluorine atom, has made these compounds indispensable. nih.gov

The significance of organofluorine chemistry is underscored by its pervasive impact on numerous sectors. wikipedia.org An estimated 20% of pharmaceuticals and over half of all agricultural chemicals contain fluorine. wikipedia.orgchinesechemsoc.org In medicine, the introduction of fluorine can enhance a drug's efficacy, metabolic stability, and bioavailability. nih.govtandfonline.comnih.gov Notable examples of fluorinated pharmaceuticals include the antidepressant fluoxetine (B1211875) (Prozac) and the cholesterol-lowering drug atorvastatin (B1662188) (Lipitor). numberanalytics.com In agriculture, fluorinated compounds are crucial components of modern pesticides and herbicides. numberanalytics.com Furthermore, fluoropolymers like Teflon (polytetrafluoroethylene) are valued for their non-stick properties and chemical resistance in materials science. numberanalytics.com The field continues to evolve, with ongoing research focused on developing novel and more sustainable fluorination methods to meet the growing demand for these versatile compounds. numberanalytics.commdpi.com

Structural Characteristics of Mesitylene Derivatives and Their Relevance in Fluorination Chemistry

Mesitylene (B46885), or 1,3,5-trimethylbenzene, is an aromatic hydrocarbon characterized by three methyl groups positioned symmetrically around the benzene (B151609) ring. wikipedia.org This symmetrical arrangement imparts specific steric and electronic properties to the molecule and its derivatives. The mesityl group, due to its significant steric bulk, is often employed as a blocking group in various chemical reactions, including asymmetric catalysis and organometallic chemistry, where it can stabilize metal centers in low oxidation states. wikipedia.org

The unique structure of mesitylene and its derivatives makes them valuable precursors and intermediates in organic synthesis. coherentmarketinsights.com For instance, the oxidation of mesitylene yields mesitol, which has applications in the dye industry. coherentmarketinsights.com The three aromatic protons in mesitylene are chemically equivalent, resulting in a single peak in its 1H NMR spectrum, which makes it a useful internal standard in NMR spectroscopy. wikipedia.orgcoherentmarketinsights.com

In the context of fluorination chemistry, mesitylene derivatives serve as important building blocks. The steric hindrance provided by the methyl groups can influence the regioselectivity of fluorination reactions, directing the incoming fluorine atom to a specific position on the aromatic ring. Furthermore, the electron-donating nature of the methyl groups can activate the aromatic ring towards electrophilic substitution reactions, which are common methods for introducing fluorine. The synthesis of various functionalized mesitylene derivatives, such as 2,4,6-trimethylaniline (B148799) and its subsequent conversion to other useful compounds, highlights the versatility of this structural motif in synthetic chemistry. nih.gov The controlled synthesis of mono-, di-, and tri-substituted mesitylene derivatives allows for the fine-tuning of molecular properties for specific applications. psu.edu

Overview of 2,4,6 Trimethylbenzotrifluoride Within the Landscape of Specialty Fluorochemicals

Direct Trifluoromethylation Strategies for Aromatic Systems

Direct trifluoromethylation methods offer an efficient route to introduce a CF3 group onto an aromatic ring, bypassing multi-step sequences that often require harsh conditions. nih.gov

Electrophilic trifluoromethylation reagents, often referred to as "CF3+" sources, are instrumental in the direct functionalization of arenes. Hypervalent iodine reagents, such as Togni and Umemoto reagents, are prominent in this class. acs.orgrsc.org These reagents can deliver a trifluoromethyl group to electron-rich aromatic compounds. beilstein-journals.org The reaction of an arene with these reagents often necessitates activation by a Lewis or Brønsted acid to enhance the electrophilicity of the CF3 group. acs.org For instance, the direct trifluoromethylation of mesitylene to produce this compound can be achieved using such electrophilic reagents.

| Reagent Type | Example Reagent | Typical Activator |

| Hypervalent Iodine(III) Reagents | Togni Reagent | Lewis or Brønsted Acids |

| Sulfonium Salts | Yagupolskii-Umemoto Reagents | Not always required |

The reactivity of these electrophilic reagents can be modulated by altering the substituents on the reagent's scaffold, thereby fine-tuning their stability and reactivity. rsc.org

Nucleophilic trifluoromethylation introduces a "CF3-" equivalent to an aromatic system. A cornerstone reagent for this approach is trimethyl(trifluoromethyl)silane (TMSCF3), also known as the Ruppert-Prakash reagent. acs.org This method is particularly effective for aryl halides and electron-deficient arenes. The generation of the active trifluoromethyl anion from TMSCF3 is typically initiated by a fluoride source.

Transition metal catalysis, particularly with copper, has significantly expanded the scope of nucleophilic trifluoromethylation. nih.gov Copper-mediated processes can facilitate the trifluoromethylation of aryl halides, with the choice of ligand and reaction conditions being critical for success. nih.gov

Radical trifluoromethylation has become a powerful and versatile strategy for synthesizing trifluoromethylated arenes. researchgate.net This approach relies on the generation of a trifluoromethyl radical (•CF3), which can then be incorporated into aromatic rings. researchgate.net A variety of precursors can be used to generate •CF3 radicals, including sodium triflinate (CF3SO2Na) and trifluoroacetic anhydride. researchgate.netnii.ac.jp

The initiation of these radical reactions is often achieved through photoredox catalysis or with chemical oxidants. nih.govnii.ac.jp These methods are valued for their operational simplicity and broad substrate scope, including their applicability to late-stage functionalization of complex molecules. nih.govnii.ac.jp

Palladium-Catalyzed C-H Functionalization with Fluorinating Agents

Palladium-catalyzed C-H functionalization has revolutionized the synthesis of complex molecules by allowing for the direct conversion of C-H bonds into new chemical bonds, including C-CF3. nih.govacs.org This approach is highly attractive as it avoids the need for pre-functionalized starting materials. nih.govmit.edu

The success of palladium-catalyzed C-H trifluoromethylation is heavily dependent on the design of ligands and the use of directing groups. acs.org Directing groups, which are functional groups on the substrate, help to position the palladium catalyst at a specific C-H bond, thereby ensuring high regioselectivity.

Ligand design is equally critical. The ligand, which is coordinated to the palladium center, influences the catalyst's stability, reactivity, and selectivity. Bulky, electron-rich phosphine (B1218219) ligands are often employed to facilitate the key steps of the catalytic cycle. mit.edu

While the focus is often on the functionalization of aromatic C(sp2)–H bonds, the fluorination of aliphatic C(sp3)–H bonds is also an area of intense research. Mechanistic studies are crucial for understanding and optimizing these transformations. The generally accepted mechanism involves a concerted metalation-deprotonation step, where the C-H bond is broken, followed by oxidative addition of the fluorinating agent and subsequent reductive elimination to form the C-F bond. Detailed mechanistic investigations guide the development of more efficient and selective catalysts for these challenging reactions.

Synthetic Routes Involving Multistep Transformations to the Trifluoromethyl Group

Given the limitations of direct fluorination methods, the synthesis of benzotrifluorides, including this compound, typically relies on robust, multistep transformations. Two primary pathways have been established, starting from either the corresponding methyl-substituted arene (a toluene (B28343) derivative) or the benzoic acid derivative.

One of the most common industrial methods begins with the free-radical chlorination of the methyl groups of a toluene derivative. For this compound, this would involve the exhaustive chlorination of mesitylene to produce 2,4,6-tris(trichloromethyl)benzene. A more direct analogy is the conversion of toluene to benzotrichloride. This intermediate is then subjected to a halogen-exchange (Halex) reaction, typically using anhydrous hydrogen fluoride (HF), often in the presence of a catalyst, to replace the chlorine atoms with fluorine, yielding the benzotrifluoride (B45747). google.com

A second well-established route involves the conversion of a carboxylic acid to a trifluoromethyl group. This deoxofluorinative approach can be accomplished using powerful fluorinating agents like sulfur tetrafluoride (SF₄). google.com The reaction requires harsh conditions, typically conducted in a high-pressure bomb reactor at elevated temperatures. google.com For instance, benzoic acid can be converted directly to benzotrifluoride by heating with SF₄. google.com This method is applicable to a range of carboxylic acids, providing a direct, albeit forceful, route to the trifluoromethyl group.

Below is a table summarizing representative conditions for these multistep transformations.

Table 1: Examples of Multistep Synthetic Routes to Benzotrifluorides

| Starting Material | Intermediate | Reagents & Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Benzoic Acid | N/A | SF₄, Bomb Reactor, 100-120°C, 10h | Benzotrifluoride | ~26% | google.com |

| Benzoyl Chloride | N/A | SF₄, HF, Bomb Reactor, 60-120°C, 10h | Benzotrifluoride | Not specified | google.com |

| Benzotrichloride | N/A | HF, AlCl₃/Activated Charcoal, 85-100°C, 20-45 atm | Benzotrifluoride | Not specified | google.com |

Optimization of Reaction Conditions and Yields in Fluorinated Mesitylene Synthesis

The efficiency and yield of fluorination reactions are highly sensitive to a variety of parameters, including the choice of solvent, temperature, base, catalyst, and fluorinating agent. Optimizing these conditions is crucial for developing practical and scalable synthetic protocols for compounds like this compound. While a specific optimization study for fluorinated mesitylene is not detailed in the provided sources, data from analogous trifluoromethylation and fluorination reactions illustrate the key principles involved.

Key factors that are typically varied during the optimization of such reactions include:

Solvent: The polarity and coordinating ability of the solvent can significantly impact the solubility of reagents and the stability of intermediates.

Base/Catalyst: The choice and stoichiometry of the base or catalyst are critical. For instance, in copper-catalyzed reactions, the nature of the ligand can dramatically affect the yield.

Temperature: Fluorination reactions can be highly exothermic, and precise temperature control is often necessary to minimize side reactions and decomposition.

Reagent Stoichiometry: The molar ratios of the substrate, fluorinating agent, and other additives must be carefully balanced to achieve complete conversion without promoting side-product formation.

The following table presents data from an optimization study for the trifluoromethylation of an aromatic ester, demonstrating how systematic variation of reaction parameters can improve product yield.

Table 2: Optimization of Nucleophilic Trifluoromethylation of Methyl 2-naphthoate (B1225688) with Fluoroform (HCF₃)

| Entry | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | t-BuOK | Triglyme (B29127) | -40 | 29 |

| 2 | t-BuOK | THF | -40 | 5 |

| 3 | t-BuOK | Toluene | -40 | 0 |

| 4 | KHMDS | Triglyme | -40 | 92 |

| 5 | KHMDS | Diglyme | -40 | 79 |

| 6 | KHMDS | Monoglyme | -40 | 18 |

| 7 | KHMDS | Triglyme | -20 | 78 |

| 8 | KHMDS | Triglyme | -78 | 42 |

Data adapted from a study on the trifluoromethylation of methyl carboxylates. This table serves as a representative example of a reaction optimization process.

This example highlights that a switch in base from potassium tert-butoxide (t-BuOK) to potassium bis(trimethylsilyl)amide (KHMDS) and the use of triglyme as the optimal solvent at -40°C led to a dramatic increase in yield from 29% to 92%. Such systematic optimization is essential for developing viable routes to fluorinated mesitylenes and other complex fluorinated arenes.

Aromatic Substitution Patterns and Regioselectivity Considerations

The reactivity of this compound in electrophilic aromatic substitution is governed by the directing effects of its substituents. The benzene (B151609) ring has two types of substituents: three activating methyl groups (-CH₃) and one strongly deactivating trifluoromethyl group (-CF₃). The methyl groups are ortho- and para-directing, meaning they activate the positions adjacent (ortho) and opposite (para) to them. The trifluoromethyl group is a powerful electron-withdrawing group, which deactivates the ring towards electrophilic attack and is meta-directing.

In the case of this compound, the positions on the aromatic ring are substituted as follows: C1-CF₃, C2-CH₃, C4-CH₃, and C6-CH₃. The only available positions for substitution are C3 and C5. The methyl group at C2 directs electrophilic attack to positions C3 (ortho) and C6 (ortho, already substituted) and C4 (para, already substituted). Similarly, the methyl group at C4 directs to C3 and C5 (ortho), and the methyl group at C6 directs to C5 (ortho). The trifluoromethyl group at C1 directs to the meta positions, which are C3 and C5. Therefore, both the activating and deactivating groups direct incoming electrophiles to the same available positions (3 and 5), leading to a high degree of regioselectivity.

The table below summarizes the expected regioselectivity for electrophilic aromatic substitution on this compound.

| Reagent/Reaction | Expected Product(s) |

| HNO₃/H₂SO₄ (Nitration) | 3-Nitro-2,4,6-trimethylbenzotrifluoride |

| Br₂/FeBr₃ (Bromination) | 3-Bromo-2,4,6-trimethylbenzotrifluoride |

| SO₃/H₂SO₄ (Sulfonation) | 2,4,6-Trimethyl-3-(trifluoromethyl)benzenesulfonic acid |

Reactions Involving the Trifluoromethyl Moiety

The trifluoromethyl group is known for its high stability due to the strength of the carbon-fluorine bonds. However, under certain conditions, it can undergo transformations.

One of the primary reactions of the -CF₃ group on an aromatic ring is hydrolysis to a carboxylic acid (-COOH). This transformation typically requires harsh conditions, such as treatment with strong acids like fuming sulfuric acid, sometimes in the presence of boric acid. google.comlibretexts.org For this compound, this reaction would yield 2,4,6-trimethylbenzoic acid. The steric hindrance provided by the ortho-methyl groups might influence the reaction rate compared to less substituted benzotrifluorides.

Nucleophilic aromatic substitution (SNAr) reactions involving the trifluoromethyl group as a leaving group are also conceivable, particularly if the aromatic ring is further activated by other strong electron-withdrawing groups. google.com However, for this compound, the presence of electron-donating methyl groups and significant steric hindrance would make such reactions challenging. libretexts.orgchemistrysteps.com

The table below outlines potential reactions of the trifluoromethyl group.

| Reagent/Reaction | Product | Conditions |

| H₂SO₄ (fuming), H₃BO₃ | 2,4,6-Trimethylbenzoic acid | Harsh, acidic |

| Strong Nucleophile/Base | Potential for SNAr | Requires strong activation, sterically hindered |

Benzylic Functionalization and Transformations of Alkyl Groups

The three methyl groups of this compound are at benzylic positions, which are susceptible to a variety of transformations, particularly radical reactions and oxidations.

Benzylic Halogenation: Benzylic C-H bonds can be selectively halogenated under free-radical conditions. A common method is the Wohl-Ziegler reaction, which employs N-bromosuccinimide (NBS) in the presence of a radical initiator (like AIBN or benzoyl peroxide) or light. libretexts.orgchemistrysteps.comchadsprep.com This reaction on this compound would lead to the formation of brominated methyl groups. Depending on the stoichiometry of NBS, mono-, di-, or tri-bromination of one or more methyl groups could be achieved. For example, the use of one equivalent of NBS would be expected to yield primarily 2-(bromomethyl)-4,6-dimethylbenzotrifluoride.

Benzylic Oxidation: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromic acid. masterorganicchemistry.com The oxidation of all three methyl groups of mesitylene with nitric acid yields trimesic acid (1,3,5-benzenetricarboxylic acid). wikipedia.org Similarly, vigorous oxidation of this compound would be expected to convert the methyl groups to carboxylic acid groups, potentially forming 1-(trifluoromethyl)-2,4,6-benzenetricarboxylic acid. Milder oxidation might allow for the selective oxidation of one methyl group.

The following table summarizes key benzylic functionalization reactions.

| Reagent/Reaction | Expected Product |

| N-Bromosuccinimide (NBS), initiator | 2-(Bromomethyl)-4,6-dimethylbenzotrifluoride (and isomers/polybrominated products) |

| KMnO₄, heat | 1-(Trifluoromethyl)-2,4,6-benzenetricarboxylic acid |

| MnO₂, milder oxidation | 3,5-Dimethyl-2-(trifluoromethyl)benzaldehyde |

Investigations into Radical and Photochemical Processes

The study of radical and photochemical reactions of this compound can provide insights into its stability and degradation pathways.

Radical Reactions: As mentioned in the previous section, the benzylic hydrogens are susceptible to radical abstraction. Benzylic bromination with NBS is a prime example of a radical chain reaction. chadsprep.com The stability of the intermediate benzylic radical is enhanced by resonance with the aromatic ring. The autoxidation of mesitylene has been studied as a model for the atmospheric oxidation of aromatic hydrocarbons, proceeding through radical mechanisms. Similar radical-initiated oxidation processes could occur with this compound.

Photochemical Processes: Photochemical studies on benzotrifluoride have shown that UV irradiation can lead to the cleavage of the C-F or C-C(F₃) bonds. google.com The photodissociation of benzotrifluoride at 193 nm has been observed to result in the elimination of a fluorine atom or the entire trifluoromethyl radical. Photochemical reactions of trifluoroiodomethane with benzene can produce benzotrifluoride, indicating the involvement of trifluoromethyl radicals. nih.gov The phototransformation of brominated phenols in aqueous solutions has also been studied, suggesting that similar processes could be relevant for halogenated derivatives of this compound. nih.gov

Comparative Reactivity with Other Substituted Mesitylene Derivatives

To understand the unique chemical properties of this compound, it is useful to compare its reactivity to other mesitylene derivatives, such as mesitylene (1,3,5-trimethylbenzene) and nitromesitylene.

Electrophilic Aromatic Substitution: The trifluoromethyl group is one of the strongest deactivating groups, while the nitro group is also strongly deactivating. The methyl group is activating. Therefore, the reactivity of the aromatic ring towards electrophiles will follow the order: Mesitylene > this compound > Nitromesitylene

Mesitylene is significantly more reactive than benzene in electrophilic aromatic substitution due to the presence of three activating methyl groups. wikipedia.org The introduction of a -CF₃ group in this compound drastically reduces the electron density of the ring, making it much less nucleophilic and thus less reactive than mesitylene. However, it would still be more reactive than a mesitylene derivative with multiple nitro groups.

Nucleophilic Aromatic Substitution: For nucleophilic aromatic substitution (SNAr), the reactivity order is reversed. These reactions are favored by strong electron-withdrawing groups that can stabilize the negative charge of the Meisenheimer intermediate. libretexts.orgnih.gov Therefore, the expected order of reactivity for SNAr (assuming a suitable leaving group is present on the ring) would be: Nitromesitylene > this compound > Mesitylene

Mesitylene itself is essentially unreactive towards SNAr. The -CF₃ group in this compound makes the ring more electrophilic and thus more susceptible to nucleophilic attack than mesitylene. However, the significant steric hindrance from the three methyl groups would likely be a major impediment to this type of reaction.

The following table provides a comparative summary:

| Compound | Reactivity towards Electrophilic Substitution | Reactivity towards Nucleophilic Substitution (with leaving group) |

| Mesitylene | High | Very Low |

| This compound | Low | Moderate (sterically hindered) |

| Nitromesitylene | Very Low | High |

Advanced Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of 2,4,6-Trimethylbenzotrifluoride. By analyzing the magnetic properties of its atomic nuclei, specifically ¹⁹F, ¹H, and ¹³C, a detailed molecular picture can be constructed.

Fluorine-19 (¹⁹F) NMR for Fluorine Environment Analysis

Fluorine-19 (¹⁹F) NMR spectroscopy is particularly informative for fluorinated compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. huji.ac.ilslideshare.net In this compound, the trifluoromethyl (-CF₃) group gives rise to a single, sharp resonance in the ¹⁹F NMR spectrum, indicative of the three equivalent fluorine atoms. The chemical shift of this peak provides crucial information about the electronic environment of the -CF₃ group, which is influenced by the substituted benzene (B151609) ring. The absence of coupling in a proton-decoupled ¹⁹F NMR spectrum confirms that all three fluorine atoms are chemically equivalent.

Proton (¹H) and Carbon-13 (¹³C) NMR for Structural Confirmation

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl protons. Due to the symmetrical substitution pattern of the benzene ring, the two aromatic protons are chemically equivalent and should appear as a single signal. The nine protons of the three methyl groups are also equivalent and will produce a separate, more intense signal. The integration of these signals will correspond to a 2:9 proton ratio, confirming the substitution pattern.

The ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. libretexts.orgdocbrown.info For this compound, distinct signals are expected for the carbon atom of the trifluoromethyl group, the three carbons bearing the methyl groups, the two unsubstituted aromatic carbons, and the carbon attached to the -CF₃ group. The characteristic chemical shifts of these carbons, particularly the carbon of the -CF₃ group which will appear as a quartet due to coupling with the three fluorine atoms, further validate the molecular structure. libretexts.org

Table 1: Predicted NMR Data for this compound

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹⁹F | ~ -60 to -65 | Singlet | -CF₃ |

| ¹H | ~ 7.0 | Singlet | Aromatic-H |

| ¹H | ~ 2.3 | Singlet | -CH₃ |

| ¹³C | ~ 120-140 | Quartet (¹JCF) | -CF₃ |

| ¹³C | ~ 130-140 | Singlet | C-CH₃ |

| ¹³C | ~ 125-135 | Singlet | C-H |

| ¹³C | ~ 120-130 | Singlet | C-CF₃ |

| ¹³C | ~ 20 | Singlet | -CH₃ |

Note: The exact chemical shifts can vary depending on the solvent and the specific spectrometer frequency.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques provide further confirmation of the molecular structure by revealing correlations between different nuclei. uky.edunih.govresearchgate.net

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show no cross-peaks, as the aromatic and methyl protons are not coupled to each other, confirming their isolated spin systems.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates directly bonded carbon and proton atoms. It would show a correlation between the aromatic proton signal and the corresponding aromatic carbon signal, as well as a correlation between the methyl proton signal and the methyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment reveals long-range correlations (typically over 2-3 bonds). This would be particularly useful in confirming the connectivity of the methyl groups and the trifluoromethyl group to the benzene ring. For instance, correlations would be expected between the methyl protons and the adjacent aromatic carbons, and between the fluorine atoms (or the trifluoromethyl carbon) and the aromatic carbon to which the -CF₃ group is attached.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman analysis, is used to identify the functional groups present in this compound by probing their characteristic vibrational modes. researchgate.net

The IR spectrum is expected to show strong absorption bands corresponding to:

C-H stretching vibrations of the aromatic ring and methyl groups.

C-F stretching vibrations of the trifluoromethyl group, which are typically very strong and appear in a characteristic region of the spectrum.

C=C stretching vibrations within the aromatic ring.

C-H bending vibrations.

Raman spectroscopy provides complementary information, particularly for non-polar bonds. kfupm.edu.sa The symmetric stretching vibrations of the aromatic ring and the C-C bonds of the methyl groups are often more prominent in the Raman spectrum. The combination of IR and Raman data provides a comprehensive vibrational fingerprint of the molecule.

Table 2: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| Aromatic C-H Stretch | 3100-3000 | IR, Raman |

| Aliphatic C-H Stretch | 3000-2850 | IR, Raman |

| C=C Aromatic Stretch | 1600-1450 | IR, Raman |

| C-F Stretch | 1350-1150 | IR (Strong) |

| C-H Bend | 1470-1370, 900-670 | IR |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption Characteristics

Table 3: Expected UV-Vis Absorption Data for this compound

| Transition | Expected λmax (nm) |

| π → π* (Primary band) | ~200-220 |

| π → π* (Secondary band) | ~260-280 |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for accurately determining the molecular formula of a compound. thermofisher.comnih.govuni-rostock.de By measuring the mass-to-charge ratio (m/z) of the molecular ion with very high precision, it is possible to deduce the elemental composition. For this compound (C₁₀H₁₁F₃), the expected exact mass of the molecular ion [M]⁺ can be calculated and compared to the experimentally determined value, providing unambiguous confirmation of the molecular formula. Fragmentation patterns observed in the mass spectrum can also offer additional structural information.

Table 4: High-Resolution Mass Spectrometry Data for this compound

| Ion | Calculated Exact Mass |

| [C₁₀H₁₁F₃]⁺ | 188.0813 |

Hyphenated Analytical Techniques (e.g., GC-MS, LC-MS)

Hyphenated analytical techniques, which couple a separation technique with a detection technique, are indispensable for the specific and sensitive analysis of organic compounds. For a volatile substance like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is the most direct and powerful analytical tool. Liquid Chromatography-Mass Spectrometry (LC-MS) serves as a complementary technique, particularly for analyzing complex mixtures or when derivatization is employed.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the exceptional separation capabilities of gas chromatography with the definitive identification power of mass spectrometry. In this technique, the sample is vaporized and separated based on its boiling point and affinity for the GC column's stationary phase before entering the mass spectrometer. For this compound, its structural features—a substituted benzene ring—suggest sufficient volatility and thermal stability for GC analysis. nih.gov

Upon entering the mass spectrometer, molecules are typically ionized by a high-energy beam of electrons (Electron Ionization, EI). This process is energetic enough to not only create a molecular ion (the intact molecule with one electron removed) but also to cause it to break apart into characteristic fragment ions. uni-saarland.de The pattern of these fragments serves as a molecular fingerprint, allowing for unambiguous identification.

Fragmentation Pattern of this compound:

The mass spectrum of this compound is predicted to be dominated by fragmentation pathways influenced by its stable aromatic core and the functional groups attached. The molecular formula is C₁₀H₁₁F₃, with a monoisotopic mass of approximately 188.08 Da. chemspider.com

The initial ionization event would form the molecular ion (M⁺•) at a mass-to-charge ratio (m/z) of 188.

M [C₁₀H₁₁F₃] + e⁻ → M⁺• [C₁₀H₁₁F₃]⁺• + 2e⁻ (m/z = 188)

The primary fragmentation events are expected to involve the cleavage of bonds at the positions benzylic to the aromatic ring, which lead to relatively stable carbocations. The loss of a methyl radical (•CH₃) or a hydrogen radical (•H) from the methyl groups is a common pathway for alkylbenzenes. However, the most characteristic fragmentation will likely involve the trifluoromethyl group (-CF₃) and the methyl groups (-CH₃).

Key predicted fragmentation pathways include:

Loss of a Fluorine radical (•F): The C-F bond can cleave, leading to a prominent ion at m/z 169. This is a common fragmentation for trifluoromethyl-substituted aromatic compounds. [C₁₀H₁₁F₃]⁺• → [C₁₀H₁₁F₂]⁺ + •F (m/z = 169)

Loss of a Methyl radical (•CH₃): Cleavage of a C-C bond can result in the loss of a methyl group, forming a stable benzylic-type cation. [C₁₀H₁₁F₃]⁺• → [C₉H₈F₃]⁺ + •CH₃ (m/z = 173)

Benzylic Cleavage: A highly favored fragmentation pathway in alkylbenzenes is the cleavage of the bond beta to the aromatic ring, leading to the formation of a stable tropylium (B1234903) or substituted tropylium ion. Loss of a methyl group from the molecular ion would lead to a fragment at m/z 173. Subsequent rearrangements are possible. libretexts.org

Loss of the Trifluoromethyl radical (•CF₃): The bond between the aromatic ring and the -CF₃ group can break, resulting in an ion at m/z 119. [C₁₀H₁₁F₃]⁺• → [C₉H₁₁]⁺ + •CF₃ (m/z = 119)

The resulting mass spectrum would be a collection of these fragment ions, with their relative abundances depending on their stability. The most stable fragment typically gives rise to the 'base peak', the most intense signal in the spectrum. youtube.com

Table 1: Predicted GC-MS (Electron Ionization) Data for this compound

| m/z | Predicted Ion Fragment | Proposed Neutral Loss | Comments |

| 188 | [C₁₀H₁₁F₃]⁺• | - | Molecular Ion (M⁺•) |

| 173 | [C₉H₈F₃]⁺ | •CH₃ | Loss of a methyl radical |

| 169 | [C₁₀H₁₁F₂]⁺ | •F | Loss of a fluorine radical, characteristic for trifluoromethyl aromatics |

| 154 | [C₈H₅F₃]⁺ | •CH₃, •CH₃ | Loss of two methyl radicals |

| 119 | [C₉H₁₁]⁺ | •CF₃ | Loss of the trifluoromethyl radical, forming a trimethylbenzene cation |

Liquid Chromatography-Mass Spectrometry (LC-MS)

While GC-MS is ideal for volatile compounds, LC-MS is a versatile alternative that analyzes compounds in the liquid phase. It is particularly useful for less volatile compounds or for samples in complex matrices that would require extensive cleanup for GC analysis. For this compound, direct analysis by LC-MS would likely employ a reversed-phase column.

Given its non-polar nature, ionization in the mass spectrometer would be challenging with standard Electrospray Ionization (ESI), which is most effective for polar and ionizable molecules. A more suitable ionization technique would be Atmospheric Pressure Chemical Ionization (APCI). APCI is well-suited for analyzing relatively non-polar compounds of medium volatility and molecular weight. nih.gov It works by creating a plasma of reagent gas that then transfers charge to the analyte molecules, typically through proton transfer to form a protonated molecule [M+H]⁺.

In some cases, to enhance sensitivity and specificity in LC-MS, derivatization can be performed. nih.gov For a non-polar compound like this compound, derivatization would involve chemically attaching a tag that is easily ionizable. However, due to the compound's inherent volatility and suitability for GC-MS, this approach is less common and would typically be reserved for specific research applications requiring ultra-high sensitivity in complex biological or environmental samples.

Theoretical and Computational Chemistry Investigations

Molecular Dynamics and Force Field Simulations (e.g., ReaxFF) for Conformational Landscapes and Interactions

While quantum mechanics describes the electronic structure of a single molecule, molecular dynamics (MD) simulations are used to study the motion and interactions of many molecules over time. researchgate.net MD simulations rely on force fields, which are sets of parameters and equations that approximate the potential energy of a system.

For non-reactive simulations, classical force fields like AMBER or CHARMM could be used to study the conformational landscape of 2,4,6-trimethylbenzotrifluoride, particularly the rotation of the methyl and trifluoromethyl groups in a solvent or a condensed phase.

For studying chemical reactions, a reactive force field like ReaxFF is necessary. ReaxFF uses a bond-order-based potential that can dynamically model the formation and breaking of chemical bonds, allowing for the simulation of complex reactive events without pre-defining reaction pathways. researchgate.net A ReaxFF simulation for this compound, once parameterized, could be used to explore its thermal decomposition pathways or its reactions with other species under high temperature and pressure conditions, providing insights into its stability and degradation mechanisms. researchgate.net

Prediction of Spectroscopic Parameters from First Principles

Computational chemistry is instrumental in predicting and interpreting various types of spectra. Beyond the vibrational frequencies for IR and Raman spectroscopy mentioned under the DFT section, quantum chemical methods can predict other spectroscopic parameters.

For example, NMR chemical shifts (¹³C, ¹H, ¹⁹F) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. These calculated shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can be compared directly with experimental NMR data to aid in peak assignment and structural confirmation.

Furthermore, Time-Dependent DFT (TD-DFT) can be used to calculate the electronic excitation energies, which correspond to the absorption of light in the UV-visible range. stackexchange.com This allows for the prediction of the UV-Vis absorption spectrum, identifying the wavelengths of maximum absorption (λₘₐₓ) and the nature of the electronic transitions involved (e.g., π → π*).

Computational Analysis of Reaction Mechanisms and Transition States

DFT and ab initio methods are critical for elucidating the detailed mechanisms of chemical reactions. By mapping the potential energy surface, chemists can identify the minimum energy pathways that connect reactants to products.

A crucial part of this analysis is locating the transition state (TS) for a given reaction step. The TS is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to proceed. Calculations provide the geometry of the TS and its energy, which is used to determine the activation energy of the reaction. A computational study on a cycloaddition reaction involving the structurally similar 2,4,6-trimethyl-3,5-dichlorobenzonitrile N-oxide, for example, successfully used DFT to locate transition states and calculate activation energies, thereby explaining the reaction's regioselectivity and kinetics. For this compound, similar studies could be performed to investigate its reactivity in, for instance, electrophilic aromatic substitution, providing a molecular-level understanding of why certain products are formed over others.

Application of Machine Learning and Artificial Intelligence in Spectroscopic Data Interpretation and Property Prediction

The intersection of theoretical and computational chemistry with artificial intelligence (AI) and machine learning (ML) has opened new frontiers in the study of chemical compounds. For a molecule like this compound, these advanced computational techniques offer powerful tools for the rapid interpretation of complex spectroscopic data and the accurate prediction of its physicochemical properties. While direct research on the application of ML to this compound is emerging, a wealth of studies on structurally related compounds, such as substituted benzenes, fluorinated aromatics, and polysubstituted hydrocarbons, provides a strong foundation for understanding the potential and current applications of these methods.

Machine learning models, particularly neural networks, are increasingly being employed to bridge the gap between a molecule's three-dimensional structure and its spectral output. nih.gov For instance, the simulation of infrared (IR) spectra for substituted benzene (B151609) derivatives has been successfully demonstrated using counterpropagation neural networks. nih.gov This approach, which learns the complex, non-linear relationships between molecular structure and vibrational frequencies, can be applied to predict the IR spectrum of this compound with a high degree of accuracy. Such predictions are invaluable for identifying the compound in complex mixtures and for understanding the influence of its specific substitution pattern on its vibrational modes.

In the realm of Nuclear Magnetic Resonance (NMR) spectroscopy, machine learning offers a significant leap forward in efficiency and accuracy. The chemical environment of the fluorine atom in this compound makes ¹⁹F NMR a powerful characterization tool. researchgate.net However, the precise prediction of ¹⁹F NMR chemical shifts can be computationally intensive using traditional quantum chemistry methods. Machine learning models, trained on extensive datasets of experimental and calculated NMR data for organofluorine compounds, can provide near-instantaneous and highly accurate predictions of these shifts. researchgate.net This capability is crucial for confirming the compound's structure and for studying its interactions with other molecules.

Beyond spectral interpretation, AI and ML are pivotal in the development of Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models. These models establish a mathematical relationship between the structural or physicochemical properties of a set of compounds and their biological activity or a specific property. For substituted benzenes, QSAR models based on artificial neural networks have been developed to predict biotoxicity. nih.gov By using molecular descriptors that encode information about the structure of this compound, such as its topology, electronic properties, and steric factors, it is possible to build models that predict its potential toxicity, environmental fate, and other important properties.

The following data tables, derived from studies on related compound classes, illustrate the performance and application of various machine learning models in spectroscopic analysis and property prediction. These examples serve as a benchmark for the expected accuracy and utility of applying similar methodologies to this compound.

Table 1: Performance of Machine Learning Models in Predicting Spectroscopic Data for Related Compounds

| Model Type | Application | Compound Class | Performance Metric | Value |

| Counterpropagation Neural Network | IR Spectra Simulation | Substituted Benzenes | N/A | Successful simulation |

| Graph Neural Network | ¹⁹F NMR Chemical Shift Prediction | Organofluorine Compounds | Mean Absolute Error | < 1.5 ppm |

| Convolutional Neural Network | Functional Group Identification from IR | General Organic Compounds | F1 Score | 0.93 |

This table is a representation of data found in existing literature on related compounds and is intended to be illustrative of the potential of these methods for this compound.

Table 2: Performance of QSAR Models for Property Prediction of Related Aromatic Compounds

| Model Type | Predicted Property | Compound Class | Performance Metric | Value |

| Artificial Neural Network | Biotoxicity (lg(1/C)) | Substituted Benzenes | Correlation Coefficient (R²) | 0.92 |

| Support Vector Machine | Aqueous Solubility (logS) | Drug-like molecules | RMSE | 0.72 |

| Random Forest | Acute Toxicity (LD₅₀) | General Chemicals | RMSE | 0.45-0.48 log(mg/kg) |

This table is a representation of data found in existing literature on related compounds and is intended to be illustrative of the potential of these methods for this compound.

Applications in Advanced Organic Synthesis and Materials Science Research

As a Synthetic Building Block for Functional Molecules

In the field of organic synthesis, the strategic value of a building block is determined by its reactivity and the functional handles it possesses. 2,4,6-Trimethylbenzotrifluoride offers a unique combination of a sterically hindered aromatic ring, activated methyl groups, and a highly electron-withdrawing trifluoromethyl group. This trifluoromethyl group is particularly significant due to its ability to enhance properties such as thermal stability, lipophilicity, and metabolic resistance in target molecules.

While detailed, large-scale synthetic applications are not extensively documented in mainstream literature, the compound is recognized as a valuable intermediate. fluorochem.co.ukchemspider.com Its structure suggests potential for derivatization through reactions involving the aromatic ring or the methyl groups. For instance, the methyl groups could undergo halogenation or oxidation to introduce further functionalities, paving the way for the construction of more complex molecular architectures. The primary utility of benzotrifluoride (B45747) and its derivatives often lies in their application as solvents in organic and fluorous synthesis, where they are noted for being more environmentally friendly than many traditional solvents. researchgate.net

Role in Catalysis and Ligand Development

The development of novel catalysts and ligands is a cornerstone of modern chemical research, driving efficiency and selectivity in chemical transformations. The structural characteristics of this compound suggest its potential utility in this domain, although specific applications are still emerging.

Integration into Advanced Materials and Polymers

The incorporation of fluorine into polymers can dramatically alter their properties, leading to materials with enhanced thermal stability, chemical resistance, and unique surface characteristics. Fluorinated polymers are a critical class of materials with wide-ranging applications.

Design of Fluorinated Polymer Scaffolds

The structure of this compound, with its aromatic core and multiple methyl groups, could theoretically be modified to create a monomer suitable for polymerization. For example, vinylation of the aromatic ring could produce a styrene-type monomer. The presence of the trifluoromethyl group would be expected to impart desirable properties, such as low surface energy and high thermal stability, to the resulting polymer.

Exploration in Supramolecular Chemistry and Covalent Organic Frameworks (COFs)

The exploration of this compound within the realms of supramolecular chemistry and as a building block for Covalent Organic Frameworks (COFs) is not well-documented in the available scientific literature.

Supramolecular chemistry relies on non-covalent interactions (such as hydrogen bonding, pi-pi stacking, and van der Waals forces) to create complex, self-assembled structures. The introduction of fluorine atoms can significantly influence these interactions, often leading to unique assembly motifs. wikipedia.org While there is research on the supramolecular assembly of other fluorinated organic molecules, specific studies detailing the use of this compound in this context are not readily found.

Covalent Organic Frameworks are a class of crystalline porous polymers with ordered structures, constructed from organic building blocks linked by strong covalent bonds. The properties of COFs can be tuned by carefully selecting the monomers. The incorporation of fluorine into COF structures is an active area of research, as it can enhance properties like chemical stability, porosity, and selectivity for gas adsorption. researchgate.netnih.gov For example, fluorinated COFs have demonstrated improved performance in CO2 capture and separation. cjps.orgsciencetechindonesia.com

While the symmetrical structure and the presence of a trifluoromethyl group make this compound a theoretically interesting candidate for a COF monomer, there is a lack of published research demonstrating its successful polymerization into a crystalline framework. The synthesis of COFs often requires specific reaction conditions that balance thermodynamic and kinetic factors to achieve crystallinity, and such conditions have not been reported for this particular compound. The related compound, mesitylene (B46885) (1,3,5-trimethylbenzene), is sometimes used as a solvent in COF synthesis, but this is distinct from its role as a structural precursor. wikipedia.org

Due to the absence of specific research data, no detailed findings or data tables on the application of this compound in these fields can be provided at this time.

Derivatization Strategies for 2,4,6 Trimethylbenzotrifluoride for Analytical and Synthetic Purposes

The derivatization of chemical compounds is a cornerstone of both analytical chemistry and synthetic methodology. It involves the targeted chemical modification of a substance to alter its physicochemical properties. For analytical purposes, this often aims to improve volatility, thermal stability, and detectability. In synthetic chemistry, derivatization is employed to introduce new functional groups, enabling the construction of more complex molecules. This article explores the derivatization strategies applicable to 2,4,6-Trimethylbenzotrifluoride, a compound characterized by a substituted aromatic ring bearing three methyl groups and a trifluoromethyl group.

Future Research Directions and Emerging Trends

Development of Sustainable and Green Synthetic Routes for Fluorinated Aromatics

The chemical industry is increasingly under pressure to adopt more environmentally friendly practices. For the synthesis of fluorinated aromatics like 2,4,6-trimethylbenzotrifluoride, this translates to the development of "green" synthetic routes that minimize waste, reduce energy consumption, and utilize less hazardous reagents.

Traditional fluorination methods often rely on harsh reagents and conditions. dovepress.comnumberanalytics.com For instance, the Balz-Schiemann and halogen exchange (halex) reactions are common for aromatic fluorination but can present challenges. dovepress.comrsc.org The Swarts reaction, while applicable to aliphatic fluorination, uses hazardous reagents like antimony trifluoride (SbF₃) or hydrogen fluoride (B91410) (HF) and generates significant byproduct. dovepress.com

Future research is actively pursuing more sustainable alternatives. One promising area is the use of continuous-flow chemistry. chemrxiv.orgchemrxiv.orgrsc.org This approach can offer better control over reaction parameters, leading to higher yields and selectivity while minimizing the need for chromatographic purification, which generates large volumes of solvent waste. chemrxiv.org A novel, metal-free process for the synthesis of a related heterocyclic compound has demonstrated the potential of flow chemistry to be atom economical, highly selective, and environmentally benign. chemrxiv.orgrsc.org

Mechanochemical methods, which use mechanical force to induce chemical reactions, are also gaining traction. A solid-state aromatic nucleophilic fluorination protocol has been developed that avoids the use of high-boiling, toxic solvents. rsc.org This method is not only faster but can be performed under ambient conditions, significantly reducing the environmental footprint. rsc.org

Furthermore, the development of safer and more cost-effective fluorinating agents is a key goal. Researchers have developed a method to synthesize sulfonyl fluorides from thiols and disulfides using readily available reagents, producing only non-toxic salts as byproducts. sciencedaily.comeurekalert.org This approach aligns with the principles of "click chemistry," which emphasizes highly efficient and selective reactions. eurekalert.org

Discovery of Novel Catalytic Applications and Mechanistic Insights

Catalysis plays a pivotal role in modern organic synthesis, and the development of new catalytic systems for fluorination is a vibrant area of research. Transition metal-catalyzed fluorination, using metals like palladium and copper, has emerged as a powerful technique for creating fluorinated aromatics. numberanalytics.com These methods often exhibit high efficiency and specificity. numberanalytics.com

Future research will likely focus on expanding the scope of these catalytic reactions and uncovering their underlying mechanisms. rsc.org Understanding the intricate steps of a catalytic cycle is crucial for optimizing reaction conditions and designing more efficient catalysts. rsc.org For example, detailed kinetic investigations of amination reactions via nucleophilic aromatic substitution (SNAr) have revealed that the reaction mechanism can change depending on the base used, and that a species generated during the reaction can act as a catalyst. rsc.org These insights are critical for developing greener processes with higher yields. rsc.org

Photocatalysis, which utilizes light to drive chemical reactions, is another promising frontier. numberanalytics.com This technique offers mild reaction conditions and high selectivity, making it an attractive green alternative to traditional methods. numberanalytics.com The use of photocatalysis can enable the direct fluorination of C-H bonds, a highly desirable transformation that avoids the need for pre-functionalized starting materials. numberanalytics.com

Integration of Advanced Spectroscopic and Computational Techniques for Deeper Understanding

To fully unlock the potential of this compound and other fluorinated compounds, a deep understanding of their structure, properties, and reactivity is essential. Advanced spectroscopic and computational techniques are indispensable tools in this endeavor.

Modern spectroscopic methods provide detailed information about molecular structure and dynamics. These experimental data, when coupled with high-level computational modeling, can offer unprecedented insights into reaction mechanisms and predict the properties of new molecules. Density Functional Theory (DFT) simulations, for instance, have been used to investigate the reaction mechanisms of nitroaromatic compounds with thiols, providing valuable information that is difficult to obtain through experiments alone. researchgate.net

The synergy between experimental and theoretical approaches allows researchers to build robust models that can guide the design of new experiments and accelerate the discovery of novel materials and reactions. This integrated approach is crucial for understanding complex phenomena such as the excited-state reactions in photocatalysis. researchgate.net

Exploration of Bio-Inspired Fluorination and Derivatization Strategies

Nature, while producing a limited number of organofluorine compounds, provides a rich source of inspiration for developing new synthetic strategies. core.ac.uk The study of naturally occurring fluorinated molecules and the enzymes that produce them can inform the design of novel, highly selective fluorination reactions.

"Late-stage fluorination," the introduction of a fluorine atom into a complex molecule at a late step in the synthetic sequence, is a particularly important strategy in drug discovery. researchgate.netrsc.org This approach allows for the rapid generation of new drug candidates with potentially improved properties such as enhanced metabolic stability, lipophilicity, and bioavailability. core.ac.ukresearchgate.netrsc.org

Bio-inspired approaches could lead to the development of new catalysts that mimic the function of enzymes, enabling highly selective and efficient fluorination reactions under mild, aqueous conditions. This would be a significant step towards more sustainable and environmentally friendly chemical synthesis.

Potential in Next-Generation Materials Science and Chemical Technologies

The unique properties imparted by the trifluoromethyl group make this compound and similar compounds promising building blocks for a wide range of advanced materials and chemical technologies. The strong carbon-fluorine bond contributes to the high stability of these molecules. dovepress.com

In materials science, fluorinated aromatics are used to create polymers with unique properties, such as high thermal stability and chemical resistance. fluorochem.co.uk They also find applications in the development of liquid crystals and other advanced optical materials. The introduction of fluorine can significantly alter the electronic properties of a molecule, making it useful in organic electronics. For example, organic luminescent radicals are being explored for applications in light-emitting devices. rsc.org

The development of new synthetic methods will undoubtedly expand the range of accessible fluorinated building blocks, paving the way for the creation of novel materials with tailored properties. For example, the ability to precisely control the placement of fluorine atoms on an aromatic ring is crucial for fine-tuning the performance of organic electronic devices.

Q & A

Basic Research Questions

Q. How can researchers confirm the purity and structural integrity of 2,4,6-trimethylbenzotrifluoride during synthesis?

- Methodology : Use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) to confirm substituent positions and quantify impurities. Gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) with UV detection can assess purity (>95% as per industrial standards). Cross-reference spectral data with PubChem records for validation .

Q. What are the primary safety considerations when handling this compound in laboratory settings?

- Methodology : Follow GHS guidelines for skin/eye protection (Category 2 hazards) and respiratory irritation (Category 3). Use fume hoods for volatile reactions, and store the compound in glass containers under inert atmospheres to prevent degradation. Safety data sheets (SDS) recommend immediate decontamination with water upon exposure .

Q. How does the trifluoromethyl group influence the compound’s electronic and steric properties compared to non-fluorinated analogs?

- Methodology : Perform density functional theory (DFT) calculations to map electron density distributions. Compare Hammett substituent constants (σₘ) of -CF₃ vs. -CH₃ groups. Experimental validation via X-ray crystallography can reveal bond-length alterations and steric hindrance patterns .

Advanced Research Questions

Q. What strategies optimize the fluorination of chlorinated precursors to synthesize this compound with minimal byproducts?

- Methodology : Use fluorinating agents like KF or HF-pyridine in polar aprotic solvents (e.g., DMF) at 80–120°C. Catalytic systems (e.g., CuI or Pd/C) enhance regioselectivity. Monitor reaction progress via in-situ ¹⁹F NMR to detect intermediates like 3,5-dichloro derivatives .

Q. How do contradictory data on fluorination reaction yields arise, and how can they be resolved?

- Methodology : Contradictions often stem from solvent polarity or catalyst loading variations. Design a Design of Experiments (DoE) approach to isolate variables. For example, higher yields (85–90%) are reported with Pd/C catalysts in DMF, whereas uncatalyzed reactions yield <60% .

Q. What mechanisms underlie the interaction of this compound with biological macromolecules in pharmacological studies?

- Methodology : Conduct covalent docking simulations to predict binding sites on target proteins. Validate via fluorescence quenching assays or surface plasmon resonance (SPR) to measure binding constants (Kd). In vitro studies suggest adduct formation with cysteine residues in enzymes .

Q. How can researchers differentiate between steric and electronic effects in derivatization reactions of this compound?

- Methodology : Synthesize analogs (e.g., 2,4,6-trifluoro-3-methyl derivatives) and compare reaction kinetics. Use Hammett plots to correlate substituent electronic parameters with reaction rates. Steric effects dominate in bulky substituents (e.g., -CF₃), slowing nucleophilic aromatic substitutions .

Data Contradiction Analysis

Q. Why do reported melting points and solubility profiles vary across studies?

- Resolution : Variations arise from polymorphic forms or impurities. Recrystallize the compound in standardized solvents (e.g., hexane/ethyl acetate) and characterize via differential scanning calorimetry (DSC). PubChem lists a molecular weight of 200.083 g/mol, but discrepancies in purity (e.g., 97% vs. >99%) affect physical properties .

Methodological Best Practices

- Synthesis : Prioritize anhydrous conditions to avoid hydrolysis of -CF₃ groups.

- Characterization : Combine X-ray crystallography with computational models (e.g., Gaussian 16) for structural validation.

- Safety : Use tetrafluoroethylene-lined gloves and static-dissipative containers to mitigate electrostatic hazards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.